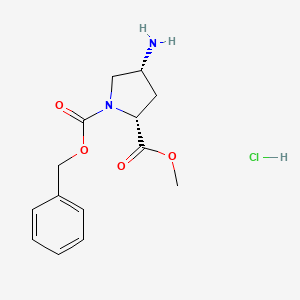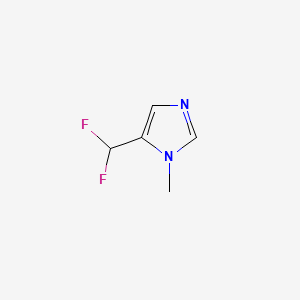
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is a heterocyclic compound with the molecular formula C7H16Cl2N2O2S and a molecular weight of 263.177. This compound is known for its unique structure, which includes an azetidine ring fused with a thiomorpholine ring, and is often used in various scientific research applications.
Preparation Methods
The synthesis of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride typically involves the reaction of azetidine derivatives with thiomorpholine derivatives under specific conditions. The reaction conditions often include the use of strong acids like hydrochloric acid to form the dihydrochloride salt. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride can be compared with other similar compounds, such as:
- 4-prop-2-ynyl-thiomorpholine 1,1-dioxide
- 1-Oxide thiomorpholine hydrochloride
- 4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine hydrochloride These compounds share structural similarities but differ in their specific functional groups and chemical properties, making this compound unique in its applications and reactivity .
Properties
IUPAC Name |
4-(azetidin-3-yl)-1,4-thiazinane 1,1-dioxide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S.2ClH/c10-12(11)3-1-9(2-4-12)7-5-8-6-7;;/h7-8H,1-6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHOLMAQHXNIGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2CNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B596064.png)
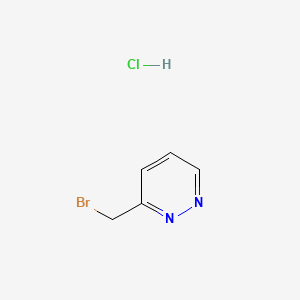
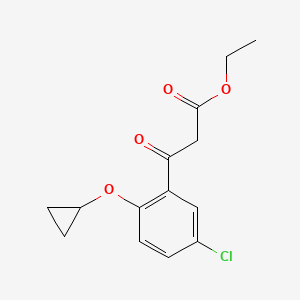


![7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione](/img/structure/B596074.png)
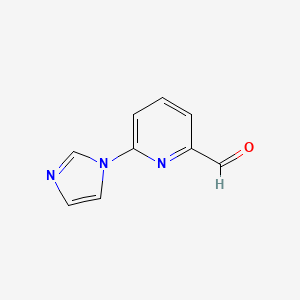
![[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B596078.png)
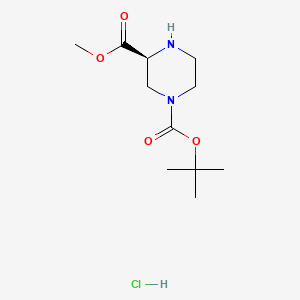
![Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596080.png)
